molecular formula C18H29NO2 B1607307 (+)-Penbutolol CAS No. 38363-41-6

(+)-Penbutolol

Cat. No. B1607307
CAS RN: 38363-41-6
M. Wt: 291.4 g/mol
InChI Key: KQXKVJAGOJTNJS-OAHLLOKOSA-N
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Description

Synthesis Analysis

The synthesis of (+)-Penbutolol involves several steps, including the resolution of racemic mixtures. Detailed synthetic pathways can be found in relevant literature .

Scientific Research Applications

Chiral Separation and Pharmacological Activity

  • High-Performance Liquid Chromatography (HPLC) for Stereochemical Separation : The (+)-R-enantiomer of penbutolol, found to be pharmacologically less active than its counterpart, can be separated and quantified using HPLC. This method utilizes cellulose tris-3,5-dimethylphenyl carbamate chiral stationary phase and helps in determining the optical purity of the clinically used (−)-S-isomer, ensuring the minimal presence of the (+)-R-enantiomer (Aboul‐Enein & Islam, 1989).

Pharmacokinetics and Protein Binding

  • Influence on Serum Protein Binding : Penbutolol's binding to α1‐acid glycoprotein, which increases in inflammatory diseases, can impact its pharmacokinetics and central effects. This binding leads to a decrease in the free fraction of penbutolol in diseased animals, influencing its pharmacological activity (Jorda et al., 1990).

Neuroendocrine Responses

  • Impact on Neuroendocrine Responses : Penbutolol's role as a β‐adrenoceptor antagonist and its interaction with serotonin1A (5‐HT1A) receptors have been explored. However, in studies with depressed patients, penbutolol did not significantly enhance the effect of selective serotonin re‐uptake inhibitors (SSRIs), suggesting limited interaction with 5‐HT1A autoreceptors at typical doses (Clifford et al., 1999).

Beta-Adrenergic Blocking Properties

  • Properties as a Beta-Adrenergic Blocking Agent : Penbutolol, being a beta-adrenergic blocking drug, is used for conditions like hypertension. Its pharmacological profile, including effects on blood pressure, pulse rate, and catecholamines, has been extensively studied. Its intrinsic sympathomimetic activity and potency compared to other beta-blockers like propranolol have been highlighted in research (Schlanz & Thomas, 1990).

Transcutaneous Drug Delivery

  • Percutaneous Transport of Penbutolol Sulfate : Research has been conducted on enhancing the transdermal delivery of penbutolol sulfate, using techniques like sonophoresis and chemical penetration enhancers. This study explores the potential for non-invasive delivery methods for penbutolol, particularly in managing hypertension (Ita & Popova, 2016).

Future Directions

: Insert relevant citation here.

properties

IUPAC Name

(2R)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXKVJAGOJTNJS-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@H](COC1=CC=CC=C1C2CCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00191720
Record name d-Penbutolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00191720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38363-41-6
Record name (2R)-1-(2-Cyclopentylphenoxy)-3-[(1,1-dimethylethyl)amino]-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38363-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name d-Penbutolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038363416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name d-Penbutolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00191720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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